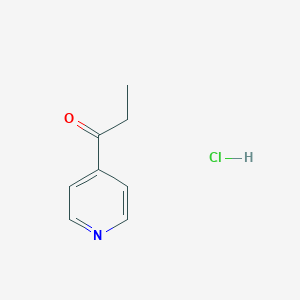![molecular formula C20H20N2O4S2 B2557629 1-(ベンゾ[d]チアゾール-2-イル)エチル 4-(ピロリジン-1-イルスルホニル)ベンゾエート CAS No. 394227-25-9](/img/structure/B2557629.png)
1-(ベンゾ[d]チアゾール-2-イル)エチル 4-(ピロリジン-1-イルスルホニル)ベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a benzoate group via an ethyl chain. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzo[d]thiazole and pyrrolidin-1-ylsulfonyl groups suggests that it may exhibit unique biological and chemical properties.
科学的研究の応用
1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes, due to its structural similarity to known inhibitors.
Materials Science: The unique electronic properties of the benzo[d]thiazole moiety make it useful in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
The primary target of the compound “1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” is the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.
Mode of Action
“1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound “1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a reduction of inflammation, pain, and fever.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability
Result of Action
The molecular and cellular effects of “1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate” include the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins . This results in decreased inflammation and pain.
生化学分析
Biochemical Properties
The biochemical properties of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . This suggests that 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate may interact with enzymes, proteins, and other biomolecules involved in the life cycle of M. tuberculosis .
Cellular Effects
Given the anti-tubercular activity of benzothiazole derivatives, it is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is not yet known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps:
Synthesis of Intermediate Compounds: The process begins with the preparation of 2-amino benzo[d]thiazole, which is then coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides.
Formation of Final Product: The intermediate benzamides are then treated with 1-(2-chloroethyl) piperidine hydrochloride and 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation and Reduction: The benzo[d]thiazole moiety can participate in oxidation-reduction reactions, which may alter its electronic properties and reactivity.
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzo[d]thiazole and benzoate rings.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the sulfonyl group.
類似化合物との比較
1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can be compared with other similar compounds:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzo[d]thiazole core but differ in their substituents, affecting their biological activity.
Indole Derivatives: Compounds like (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit similar anti-inflammatory properties but have different structural features.
The uniqueness of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14(19-21-17-6-2-3-7-18(17)27-19)26-20(23)15-8-10-16(11-9-15)28(24,25)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUISURHRAGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2557546.png)
![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)
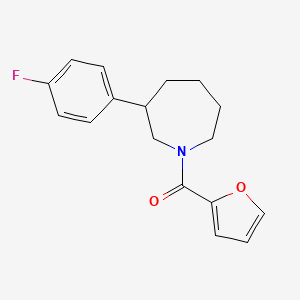
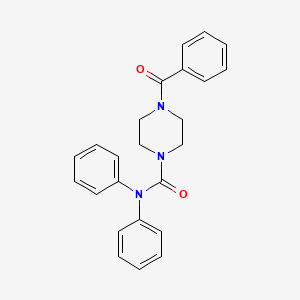
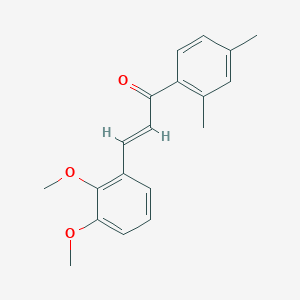
![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
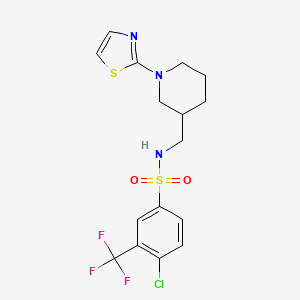
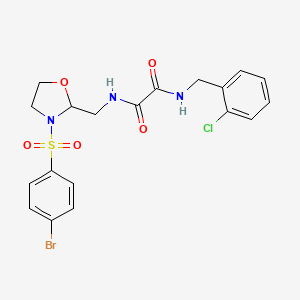
![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)
![5-Ethyl-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2557559.png)

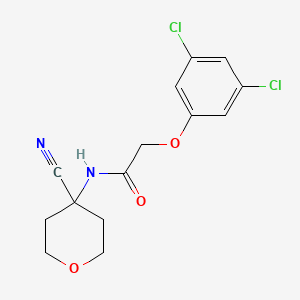
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2557568.png)
